4-Phosphonomethyl-D-Phenylalanine
Description
Emergence of Phosphonomethyl Phenylalanine as a Biochemical Tool
Phosphonomethyl-phenylalanine (Pmp) derivatives were developed as stable chemical mimics of O-phosphotyrosine (pTyr). The key feature of Pmp is the replacement of the hydrolytically unstable phosphate (B84403) ester oxygen with a more robust methylene (B1212753) group (CH₂). This C-P bond is resistant to cleavage by cellular phosphatases, enzymes that would otherwise remove the phosphate group.
The L-isomer, 4-phosphonomethyl-L-phenylalanine (L-Pmp), quickly became a valuable tool for biochemists and medicinal chemists. Its incorporation into peptides allows for the creation of molecules that can bind to phosphotyrosine-recognizing domains, such as the SH2 domain, without being degraded. nih.gov The synthesis of both L- and D-isomers of Pmp, often protected with Fmoc (fluorenylmethyloxycarbonyl) groups, has been established for use in solid-phase peptide synthesis. acs.orgscispace.com This availability allows researchers to create custom peptides for studying specific protein-protein interactions. While the L-isomer is typically used to mimic the natural L-amino acid configuration found in proteins, the D-isomer, 4-Phosphonomethyl-D-phenylalanine, serves an important role in creating stereochemical variants of these peptide-based tools, which can be used as controls or to probe the specific steric requirements of enzyme active sites.
Significance in Phosphotyrosine Mimicry Research
Protein tyrosine phosphorylation is a critical post-translational modification that governs numerous cellular processes, including growth, differentiation, and metabolism. brandeis.edu The study of this process is often complicated by the dynamic action of protein tyrosine phosphatases (PTPs), which remove phosphate groups from tyrosine residues. medchemexpress.com
4-Phosphonomethyl-phenylalanine is classified as a non-hydrolyzable phosphotyrosine analog, meaning it acts as a structural and electronic mimic of pTyr but is stable against enzymatic dephosphorylation. nih.gov This stability is its most significant attribute. Peptides containing L-Pmp can bind to the active sites of PTPs like PTP1B and SHP2, effectively inhibiting their function and allowing researchers to study the consequences of sustained phosphorylation signaling. brandeis.edunih.gov
The D-isomer, this compound, is an enantiomer of the biologically active L-form. nih.gov In biochemical research, enzymes typically exhibit high stereospecificity. Therefore, a peptide containing the D-isomer would not be expected to bind as effectively to an active site designed for an L-amino acid residue. This makes this compound a crucial tool for establishing negative controls in experiments, helping to confirm that the observed biological effects of an L-Pmp-containing peptide are due to specific binding interactions rather than non-specific effects.
Evolution of Research Perspectives on Non-Hydrolyzable Phosphonate (B1237965) Analogs
The initial success of Pmp as a pTyr mimic spurred further research to develop analogs with improved binding affinity and cellular uptake. The evolution of these non-hydrolyzable phosphonate analogs has been a key theme in medicinal chemistry.
A significant advancement was the development of 4-(Phosphonodifluoromethyl)-phenylalanine (F2Pmp) . The addition of two fluorine atoms to the methylene bridge has two important effects:
It lowers the second acid dissociation constant (pKa₂) of the phosphonate group, making its charge state more similar to that of a natural phosphate group at physiological pH.
The fluorine atoms can participate in hydrogen bonding interactions within the enzyme's active site, further enhancing binding affinity.
Studies have shown that peptides containing F2Pmp can be orders of magnitude more potent as PTP inhibitors than their Pmp-containing counterparts. nih.gov More recent innovations include the creation of photo-switchable analogs like 4-phosphonocarbonyl phenylalanine (pcF) , which allow for the light-induced activation or deactivation of PTP inhibitors, providing temporal control in experiments. nih.gov The synthesis of both L- and D-isomers of these advanced analogs has been reported, highlighting the continued importance of stereochemical investigation in the design of these molecular probes. acs.org
| Feature | 4-Phosphonomethyl-phenylalanine (Pmp) | 4-(Phosphonodifluoromethyl)-phenylalanine (F2Pmp) |
| Structure | Contains a -CH₂-PO(OH)₂ group | Contains a -CF₂-PO(OH)₂ group |
| Key Advantage | Non-hydrolyzable C-P bond | Lower pKa₂ and potential for H-bonding via fluorine atoms |
| Potency | Serves as a foundational pTyr mimic | Generally a more potent inhibitor than Pmp |
| Primary Use | Stable pTyr analog for PTP inhibition and binding studies | High-potency PTP inhibition |
Overview of Key Academic Research Domains for this compound
The primary research domain for this compound and its related compounds is the study of signal transduction pathways, particularly those regulated by protein tyrosine kinases and phosphatases. This has major implications in several fields:
Cancer Biology: Many cancers are driven by hyperactive signaling from receptor tyrosine kinases (RTKs). nih.gov PTPs like SHP2 are critical nodes in these pathways. brandeis.edu Consequently, inhibitors based on Pmp and its derivatives are being developed as potential cancer therapeutics. nih.gov In this context, this compound is used in the synthesis of control peptides to validate the specific action of potential L-isomer-based drug candidates.
Metabolic Diseases: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Pmp-containing molecules have been instrumental in studying PTP1B function. medchemexpress.com
Immunology: The phosphatase SHP2 is also a key mediator in immune checkpoint pathways, such as those involving PD-1. nih.gov Allosteric inhibitors of SHP2 have been developed, and understanding the structural requirements for binding is an active area of research.
Chemical Biology and Drug Design: The synthesis of stereoisomers, including molecules incorporating this compound, is fundamental to drug design. scispace.com These efforts aim to create highly potent and selective inhibitors for specific PTPs, which remains a significant challenge due to the conserved nature of PTP active sites. nih.gov The use of the D-isomer helps elucidate the structure-activity relationship (SAR) and informs the design of more effective therapeutic agents. nih.gov
Structure
3D Structure
Properties
Molecular Weight |
228.22 |
|---|---|
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phosphonomethyl D Phenylalanine and Its Derivatives
Enantioselective Synthesis Strategies
The precise spatial arrangement of atoms, or stereochemistry, is crucial for the biological activity of molecules like 4-Phosphonomethyl-D-phenylalanine. Enantioselective synthesis aims to produce a specific enantiomer, in this case, the D-isomer, in high purity.
Utilization of Chiral Auxiliaries in Phenylalanine Scaffold Construction
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. In the context of constructing the D-phenylalanine scaffold, a chiral auxiliary can be attached to a prochiral starting material, effectively guiding the subsequent chemical transformations to yield the desired D-configuration.
One notable example involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org These auxiliaries can be used in asymmetric alkylation and aldol (B89426) reactions to set the absolute stereochemistry of multiple stereocenters. wikipedia.org For the synthesis of phenylalanine derivatives, a chiral glycinate (B8599266) equivalent bearing an auxiliary can be alkylated with a suitable benzyl (B1604629) bromide. The steric hindrance imposed by the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to a high diastereomeric excess of the desired product. Subsequent cleavage of the auxiliary releases the enantiomerically enriched amino acid.
Another approach utilizes chiral sultams, such as Oppolzer's sultam, derived from camphor. wikipedia.org These have been effectively used in various asymmetric transformations. While specific examples for this compound are not detailed in the provided results, the general principle of using natural amino acids or their derivatives as chiral auxiliaries in reactions like the Diels-Alder reaction has been explored, demonstrating their potential to control stereochemistry. cdnsciencepub.com
| Chiral Auxiliary Type | Key Features | Application in Amino Acid Synthesis |
| Oxazolidinones (Evans) | High diastereoselectivity in alkylation and aldol reactions. wikipedia.org | Asymmetric synthesis of various amino acids by alkylation of a chiral glycinate equivalent. wikipedia.org |
| Camphorsultams (Oppolzer) | Effective in a range of asymmetric reactions. wikipedia.org | Used as chiral dienophiles in asymmetric Diels-Alder reactions. cdnsciencepub.com |
| Pseudoephedrine | Can be used for asymmetric alkylation. | Known to be a useful chiral auxiliary, though can be difficult to acquire. reddit.com |
Stereochemical Control in Phosphonomethyl Group Introduction
The introduction of the phosphonomethyl group onto the phenyl ring with stereochemical control is a critical step. One strategy involves the asymmetric hydrophosphonylation of aldehydes, which can be catalyzed by chiral catalysts. mdpi.com For instance, cinchona alkaloids have been shown to catalyze the phosphaldol reaction to produce enantiomerically enriched hydroxyphosphonates. mdpi.com
Another powerful method is the asymmetric addition of phosphites to enantiopure sulfinimines. capes.gov.br This approach allows for the synthesis of α-amino phosphonic acids with high stereoselectivity. The sulfinimine, derived from a chiral amine, directs the nucleophilic attack of the phosphite (B83602) to one face of the C=N bond, establishing the stereocenter at the α-carbon.
Furthermore, enzymatic methods are emerging as powerful tools for asymmetric synthesis. nih.gov For example, engineered D-amino acid dehydrogenases can catalyze the reductive amination of corresponding keto acids to produce D-phenylalanine derivatives with high conversion and enantiomeric excess. nih.gov Phenylalanine ammonia-lyases (PALs) can also be used in chemoenzymatic cascades to synthesize substituted D-phenylalanines from cinnamic acids. nih.gov
Protecting Group Chemistry in Peptide Synthesis with this compound
The incorporation of this compound into peptides requires careful selection and use of protecting groups to prevent unwanted side reactions at the α-amino group and the phosphonic acid side chain during peptide bond formation. iris-biotech.debiosynth.com
Side Chain Phosphonic Acid Protection Approaches
The phosphonic acid side chain is a highly reactive functional group that must be protected during peptide synthesis. The choice of protecting group is critical and must be orthogonal to the N-α-Fmoc group, meaning it can be removed under different conditions. iris-biotech.de Common protecting groups for phosphonic acids are esters, such as methyl, ethyl, or tert-butyl esters. Diethyl phosphonate (B1237965) analogues have been utilized for the solid-phase synthesis of peptides containing phosphotyrosyl mimetics. capes.gov.br The tert-butyl group is particularly useful in Fmoc-based SPPS as it can be cleaved simultaneously with the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). iris-biotech.de
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound and Analogs
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides. youtube.com The growing peptide chain is attached to a solid support, which simplifies the purification process as excess reagents and byproducts can be washed away after each coupling and deprotection step. biosynth.com
The incorporation of this compound and its analogs into peptides via SPPS follows the standard Fmoc/tBu strategy. capes.gov.brnih.gov The N-α-Fmoc protected amino acid with a suitably protected phosphonic acid side chain is activated and coupled to the free amino group of the growing peptide chain on the resin. Following the coupling reaction, the Fmoc group is removed with a base, typically piperidine (B6355638) in DMF, to liberate the N-terminal amine for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled.
The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). nih.gov For phosphonopeptides, this final cleavage step yields the peptide with a free phosphonic acid group. nih.gov The synthesis of peptides containing nonhydrolyzable phosphotyrosyl mimetics, such as those derived from 4-phosphono(difluoromethyl)-D,L-phenylalanine, has been successfully achieved using these SPPS methods. capes.gov.br
| Synthesis Step | Reagents/Conditions | Purpose |
| N-α-Protection | Fmoc-OSu or Fmoc-Cl, Base | Protection of the α-amino group. biosynth.com |
| Side-Chain Protection | Esterification (e.g., with isobutylene (B52900) for tert-butyl esters) | Protection of the phosphonic acid group. iris-biotech.de |
| SPPS Coupling | Protected amino acid, coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA) | Formation of the peptide bond. biosynth.com |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary N-α-Fmoc group. iris-biotech.de |
| Final Cleavage | Trifluoroacetic acid (TFA) cocktail | Cleavage from the resin and removal of side-chain protecting groups. nih.gov |
Synthetic Routes for Difluorophosphonomethyl Phenylalanine (F₂Pmp) and Related Derivatives
Difluorophosphonomethyl phenylalanine (F₂Pmp) is a particularly valuable phosphotyrosine mimetic due to its enhanced inhibitory potency towards protein-tyrosine phosphatases (PTPs) compared to its non-fluorinated counterpart. nih.govnih.gov The inclusion of two fluorine atoms on the methylene (B1212753) carbon lowers the pKa₂ of the phosphonate and allows for hydrogen bonding interactions that mimic the phosphate (B84403) ester oxygen of phosphotyrosine. nih.gov
Several synthetic strategies have been developed to access F₂Pmp and its derivatives. One prominent method involves a copper-mediated cross-coupling reaction. For instance, a CuBr-mediated, regioselective cross-coupling reaction has been reported between methyl 2,5-diiodobenzoate and [(diethoxyphosphinyl)difluoromethyl]zinc bromide. nih.gov Subsequent palladium-catalyzed incorporation of an amino acid side chain leads to the construction of advanced F₂Pmp-containing structures. nih.gov
Another robust approach focuses on the synthesis of N-protected F₂Pmp building blocks suitable for solid-phase peptide synthesis. researchgate.net A key step in this pathway is the deprotection of a diethylphosphonate intermediate. researchgate.net For example, the synthesis of N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine has been achieved, where the deprotection of the penultimate diethylphosphonate intermediate is accomplished using BSTFA/TMSI. researchgate.net This building block can then be directly incorporated into peptides without the need for side-chain protection. researchgate.net
The synthesis of various F₂Pmp derivatives often starts from commercially available materials, proceeding through several key intermediates. A general synthetic scheme is outlined below:
Table 1: Key Reactions in the Synthesis of F₂Pmp Derivatives
| Step | Reactants | Reagents | Product | Purpose |
| 1 | Aryl iodide | [(Diethoxyphosphinyl)difluoromethyl]cadmium reagent, CuCl | α,α-difluorobenzylic phosphonate | Introduction of the difluorophosphonate moiety. researchgate.net |
| 2 | Methyl 2,5-diiodobenzoate | [(Diethoxyphosphinyl)difluoromethyl]zinc bromide, CuBr | Cross-coupling product | Regioselective formation of a key intermediate. nih.gov |
| 3 | Diethylphosphonate intermediate | BSTFA/TMSI | Phosphonic acid | Deprotection of the phosphonate group. researchgate.net |
| 4 | Protected F₂Pmp | Solid-phase peptide synthesis reagents | F₂Pmp-containing peptide | Incorporation into peptide chains. researchgate.net |
This table is interactive. Click on the headers to sort.
Scaled-Up Synthesis Research and Optimization
The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives necessitates the development of efficient, robust, and scalable synthetic routes. Research in this area focuses on optimizing reaction conditions, minimizing purification steps, and ensuring cost-effectiveness.
A notable example is the development of a rapid and efficient scaled-up synthetic strategy for N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine. researchgate.net This method is designed to be robust, allowing for the production of significant quantities of this important building block for peptide synthesis. researchgate.net The efficiency of this scaled-up process is highlighted by the direct usability of the final product in peptide synthesis without further side-chain protection. researchgate.net
For other phenylalanine derivatives, such as 4-azido-L-phenylalanine, research has focused on developing scalable, cost-effective, and chromatography-free syntheses. nih.gov These efforts often involve a critical evaluation of the safety of the synthetic steps, such as the Ullman-type azidation, to ensure the process is suitable for large-scale preparation. nih.gov The principles from these studies, including the avoidance of hazardous reagents and the elimination of chromatographic purification, are applicable to the scaled-up synthesis of phosphonomethylated phenylalanine derivatives.
Table 2: Comparison of Synthetic Approaches for Phenylalanine Derivatives
| Synthetic Approach | Key Features | Advantages for Scale-Up |
| Multi-step linear synthesis with purification | Traditional approach with isolated intermediates | Well-controlled, but can be inefficient and costly. |
| Convergent synthesis | Fragments are synthesized separately and then combined | Can increase overall yield. |
| One-pot cascade reactions | Multiple reactions in a single reactor | Reduced workup, improved atom economy, lower cost. nih.gov |
| Chromatography-free synthesis | Avoids column chromatography for purification | Significant reduction in solvent waste, time, and cost. nih.gov |
This table is interactive. Click on the headers to sort.
The optimization of synthetic routes for scaled-up production continues to be an active area of research, driven by the increasing demand for these specialized amino acids in various fields of scientific inquiry.
Molecular Mimicry and Biochemical Probe Applications of 4 Phosphonomethyl D Phenylalanine
Design and Application as a Phosphotyrosine (pTyr) Mimetic
4-Phosphonomethyl-D-phenylalanine is a synthetic amino acid analog designed to mimic phosphotyrosine. nih.gov This mimicry is crucial for investigating the roles of tyrosine phosphorylation in cellular processes.
Isosteric Relationship with Native Phosphotyrosine
The design of this compound is centered on its structural and electronic similarity to phosphotyrosine. The phosphonomethyl group (-CH2PO3H2) replaces the phosphate (B84403) group (-OPO3H2) of pTyr. This substitution maintains a tetrahedral geometry and the presence of a dianionic phosphonate (B1237965) group at physiological pH, which are critical features for recognition by pTyr-binding domains.
Resistance to Phosphatase Hydrolysis
A key advantage of this compound is its resistance to enzymatic dephosphorylation by protein-tyrosine phosphatases (PTPs). nih.gov The carbon-phosphorus (C-P) bond in the phosphonomethyl group is stable against hydrolysis, unlike the labile oxygen-phosphorus (O-P) bond in native phosphotyrosine. This inherent stability allows it to act as a persistent antagonist or probe in biological systems where pTyr signaling is transient.
Utility in Investigating Protein-Tyrosine Phosphatase (PTP) Substrate Specificity
The substrate specificity of PTPs is a critical determinant of their biological function, ensuring that they act on the correct downstream targets. nih.govelsevierpure.com The use of peptides incorporating this compound has been instrumental in elucidating the recognition motifs of various PTPs. By systematically varying the amino acid sequence flanking the pTyr mimetic, researchers can identify the residues that are favored or disfavored by the active site of a particular PTP. nih.gov This approach has revealed that while some PTPs exhibit broad specificity, many are highly selective for particular substrate sequences. nih.govnih.gov For instance, studies have shown that acidic residues are often favored in the substrate sequences of many PTPs. nih.gov
Role in SH2 Domain Binding Studies
Src Homology 2 (SH2) domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences, playing a pivotal role in signal transduction. nih.govcapes.gov.br The incorporation of this compound into peptides has been a valuable strategy for studying SH2 domain-ligand interactions. These mimetic-containing peptides can compete with native phosphopeptides for binding to SH2 domains, allowing for the determination of binding affinities and specificity. For example, peptides containing this mimetic have been used to probe the binding pockets of the Grb2 SH2 domain. nih.gov Such studies are essential for understanding how SH2 domains achieve their binding specificity and for the development of inhibitors that could modulate SH2 domain-mediated signaling pathways. nih.govnih.gov
Comparison of this compound with Other Phosphotyrosine Mimetics
While this compound is a widely used pTyr mimetic, other analogs have been developed to refine the tools available for studying tyrosine phosphorylation.
Phosphonomethyl vs. Phosphonodifluoromethyl Comparisons
A notable comparison is with 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp). The addition of two fluorine atoms to the methylene (B1212753) bridge in F2Pmp significantly alters its electronic properties. nih.gov Specifically, the difluoromethyl group lowers the pKa2 of the phosphonate, making it a stronger acid. nih.gov This difference in acidity, however, does not fully account for the observed differences in binding affinity. nih.gov Research has shown that peptides containing F2Pmp can be significantly more potent inhibitors of PTPs, such as PTP1B, compared to their Pmp-containing counterparts. nih.gov The two fluorine atoms in F2Pmp are thought to engage in hydrogen bonding interactions within the PTP active site, mimicking the interactions of the phosphate ester oxygen in native pTyr, which contributes to its enhanced binding affinity. nih.gov
Table 1: Comparison of Phosphotyrosine Mimetics
| Mimetic | Structure | Key Feature | Impact on PTP Inhibition |
|---|---|---|---|
| 4-Phosphonomethyl-phenylalanine (Pmp) | Phenylalanine with a -CH2PO3H2 group | Non-hydrolyzable C-P bond | Stable inhibitor, allows for specificity studies |
| 4-(Phosphonodifluoromethyl)phenylalanine (F2Pmp) | Phenylalanine with a -CF2PO3H2 group | Lower pKa2 and potential for H-bonding | Often a more potent inhibitor than Pmp |
Non-Phosphorus Based Mimics (e.g., Malonylphenylalanine)
While phosphonate-based analogs like this compound are invaluable, researchers have also explored non-phosphorus containing mimics of phosphotyrosine (pTyr) to overcome certain limitations, such as the high negative charge of the phosphonate group which can affect cell permeability. nih.gov These mimics often utilize carboxylic acid groups to replicate the essential binding interactions of the phosphate moiety. documentsdelivered.com
One of the most successful classes of non-phosphorus pTyr mimetics involves the use of a malonate structure as a phosphate isostere. These dicarboxylic acid-containing analogs provide a spatially and electronically similar arrangement to the phosphate group, allowing them to interact with the active sites of protein tyrosine phosphatases (PTPs) and the binding pockets of SH2 domains. documentsdelivered.com
A notable example is 4-(malonyl)phenylalanine. Research has demonstrated that incorporating this mimetic into peptides can lead to potent inhibitors of protein-protein interactions. For instance, a peptide containing 4-(malonyl)phenylalanine was found to be a potent inhibitor of the Grb2 SH2 domain. iris-biotech.de
Further development in this area has led to the synthesis of 4-(alpha-hydroxymalonyl)phenylalanine. This derivative, when incorporated into a tripeptide, showed enhanced efficacy in blocking the association of the Grb2 adaptor protein with the activated erbB-2 tyrosine kinase in whole-cell studies, as compared to its non-hydroxylated counterpart. nih.gov This suggests that the additional hydroxyl group can contribute to more favorable interactions within the binding site.
Another related non-phosphorus mimic is L-O-(2-malonyl)tyrosine, which has also been developed as a phosphotyrosyl mimetic for the preparation of inhibitors targeting Src Homology 2 (SH2) domains. documentsdelivered.com The design and synthesis of these non-phosphorus mimics, often in a form suitable for solid-phase peptide synthesis, have expanded the toolkit available for studying signal transduction pathways. documentsdelivered.comnih.gov
The utility of these mimics is highlighted by their application in creating inhibitors for protein-tyrosine phosphatases. For example, a peptide containing a non-phosphorus pTyr mimetic, 3-carboxy-4-(O-carboxymethyl)-L-tyrosine, exhibited a Ki value of 3.6 µM against PTP1, which is comparable to the Km of the natural pTyr-containing peptide. documentsdelivered.com This demonstrates that the dicarboxylate functionality can effectively replicate the binding affinity of the phosphate group.
The development of these non-phosphorus based mimics, such as malonylphenylalanine and its derivatives, provides researchers with valuable alternatives to phosphonate-containing compounds for probing and modulating the intricate network of tyrosine phosphorylation-dependent signaling. rsc.org
Mechanistic Studies of Enzyme and Receptor Interactions with 4 Phosphonomethyl D Phenylalanine
Enzyme Inhibition Kinetics and Mechanism Elucidation
The study of how 4-Phosphonomethyl-D-phenylalanine affects enzyme activity provides crucial insights into enzyme mechanisms and has led to the development of specific inhibitors.
Competitive Inhibition Analysis
Research has demonstrated that this compound can act as a competitive inhibitor for certain enzymes. For instance, the conformationally restricted phenylalanine analogue, 2-aminoindan-2-phosphonic acid, which shares structural similarities, competitively inhibits phenylalanine ammonia-lyase (PAL). nih.gov This type of inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. The effectiveness of such inhibitors is often quantified by their inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. A lower Ki value indicates a more potent inhibitor.
In the context of the NMDA receptor, derivatives of (phosphonomethyl)phenylalanine have been synthesized and evaluated for their antagonist activity. nih.gov The 3-(Phosphonomethyl)phenylalanine was identified as a potent antagonist, highlighting the importance of the substitution pattern on the phenyl ring for inhibitory activity. nih.gov This competitive antagonism is crucial for understanding the structure-activity relationship at the NMDA receptor binding site.
Slow Binding Inhibition Characterization
Some inhibitors, including analogues of this compound, exhibit slow-binding inhibition. This type of inhibition is characterized by a time-dependent increase in the degree of inhibition, suggesting a two-step binding mechanism. Initially, a rapid, reversible enzyme-inhibitor complex is formed, which then undergoes a slower conformational change to a more tightly bound complex.
A detailed kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid revealed it to be a slow-binding inhibitor. nih.gov The study determined the association and dissociation rate constants, providing a comprehensive picture of the kinetic profile of inhibition. nih.gov This slow-binding nature can have significant physiological implications, as it can lead to a prolonged duration of enzyme inhibition.
Allosteric Regulation and Feedback Inhibition Studies
Allosteric regulation is a critical mechanism for controlling metabolic pathways, where the binding of a regulator molecule to a site other than the active site (an allosteric site) modulates the enzyme's activity. Feedback inhibition is a common form of allosteric regulation where the end product of a metabolic pathway inhibits an enzyme that functions early in the pathway. numberanalytics.com
In the biosynthesis of phenylalanine, the enzyme arogenate dehydratase (ADT) is subject to feedback inhibition by phenylalanine. biorxiv.org Studies on different isoforms of ADT have revealed variations in their sensitivity to this feedback inhibition. biorxiv.org While not directly involving this compound, this research provides a framework for understanding how phenylalanine analogues could potentially modulate such allosteric sites. The binding of an allosteric inhibitor can either decrease the enzyme's maximum reaction rate (Vmax) or increase the substrate concentration required to reach half-Vmax (Km). khanacademy.org
Furthermore, the activity of phenylalanine hydroxylase is allosterically regulated by its substrate, phenylalanine, and this regulation is influenced by phosphorylation. nih.govnih.gov L-phenylalanine promotes the phosphorylation of the enzyme, which in turn increases its sensitivity to allosteric activation by phenylalanine. nih.gov This complex regulatory mechanism highlights the intricate control of phenylalanine metabolism.
Target Identification and Validation Methodologies in Research
Identifying the specific molecular targets of a compound is a fundamental step in drug discovery and chemical biology. Various methodologies are employed to identify and validate the proteins that interact with small molecules like this compound.
Protein Tyrosine Phosphatase (PTP) Interaction Research
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. nih.gov Given that this compound is a phosphotyrosine mimetic, it is a valuable tool for studying PTPs. The phosphonomethyl group can interact with the active site of PTPs, which is designed to bind phosphotyrosine.
Research into PTPs has shown that they can act as both tumor suppressors and oncogenes, depending on the cellular context. nih.gov The conserved nature of their catalytic domains presents a challenge for developing specific inhibitors. nih.gov However, understanding the interactions between PTPs and phosphotyrosine mimetics can aid in the design of more selective inhibitors. For example, studies have shown that the protein tyrosine phosphatase SHP-1 can be co-immunoprecipitated with the IL-4 receptor alpha-chain, indicating a direct or indirect interaction. nih.gov
Growth Factor Receptor Bound Protein 2 (Grb2) SH2 Domain Interactions
Growth factor receptor bound protein 2 (Grb2) is an adaptor protein that plays a key role in signal transduction pathways initiated by receptor tyrosine kinases (RTKs). nih.govresearchgate.net Grb2 contains a Src homology 2 (SH2) domain that specifically binds to phosphorylated tyrosine residues on activated RTKs and other signaling proteins. nih.govnih.gov This interaction is a critical step in activating downstream signaling cascades, such as the Ras-MAPK pathway. nih.gov
The development of antagonists that block the Grb2 SH2 domain is a promising strategy for inhibiting aberrant cell proliferation. nih.gov Phosphorus-containing analogues like (phosphonomethyl)phenylalanine (Pmp) have been successfully incorporated into high-affinity antagonists of the Grb2 SH2 domain. nih.gov These molecules mimic the phosphotyrosine residue and compete with the natural binding partners of the Grb2 SH2 domain, thereby disrupting the signaling pathway. The design of these inhibitors is often guided by the X-ray crystal structure of a lead peptide bound to the Grb2 SH2 domain. nih.gov
Table of Research Findings on Grb2 SH2 Domain Interactions:
| Compound/Analogue | Key Finding | Reference |
| (Phosphonomethyl)phenylalanine (Pmp) | Successfully used in high-affinity Grb2 SH2 domain-binding antagonists. | nih.gov |
| (Difluorophosphonomethyl)phenylalanine (F2Pmp) | A di-acidic pTyr mimetic used in high-affinity Grb2 SH2 domain-binding antagonists. | nih.gov |
| O-malonyltyrosine (OMT) | A non-phosphorus-containing pTyr mimetic used in Grb2 SH2 domain antagonists. | nih.gov |
N-methyl-D-aspartate (NMDA) Receptor Antagonism Studies for Analogs
Research into the structure-activity relationship of phenylalanines substituted with a phosphonomethyl group has provided critical insights into their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor. A key study synthesized and evaluated a series of (phosphonomethyl)phenylalanine analogs to probe the preferred antagonist binding state of the NMDA receptor. nih.gov The potency of these compounds was determined by measuring their ability to inhibit electrophysiological responses induced by NMDA in cultured cortical neurons from mice. nih.gov
The investigation revealed significant variation in antagonist potency based on the substitution pattern on the phenyl ring. The most potent compound identified in this series was 3-(phosphonomethyl)phenylalanine, which is a meta-substituted analog, exhibiting an IC50 value of approximately 5 µM. nih.gov The ortho-substituted isomer, 2-(phosphonomethyl)phenylalanine, was found to be about half as active as the meta version. nih.gov
Conversely, the para-substituted isomer, 4-(phosphonomethyl)phenylalanine, was demonstrated to be almost completely inactive at concentrations up to 100 µM. nih.gov This finding is particularly significant as it pertains directly to the parent compound of this article. Further modifications, such as replacing the phosphono group with a sulfo group, led to a substantial decrease in the ability to antagonize NMDA responses. nih.gov Analogs where the phosphono moiety was replaced with a carboxyl or a bidentate N-hydroxycarbamoyl group at the 3-position were found to be devoid of activity. nih.gov
These results underscore the critical importance of the phosphonate (B1237965) group and its specific placement on the phenyl ring for effective NMDA receptor antagonism.
Table 1: NMDA Receptor Antagonist Potency of (Phosphonomethyl)phenylalanine Analogs
| Compound | Substitution Position | Relative Activity | IC50 |
|---|---|---|---|
| 3-(Phosphonomethyl)phenylalanine | Meta | Most Potent | ~ 5 µM |
| 2-(Phosphonomethyl)phenylalanine | Ortho | Moderately Potent | ~ 10 µM (inferred) |
| 4-(Phosphonomethyl)phenylalanine | Para | Almost Inactive | > 100 µM |
| 3-(Sulfomethyl)phenylalanine | Meta | Reduced Activity | Not specified |
| 3-(Carboxymethyl)phenylalanine | Meta | Inactive | Not specified |
Data sourced from electrophysiological response measurements in cultured mouse cortical neurons. nih.gov
Biomolecular Interaction Profiling
The biomolecular interaction profile of phosphonomethylphenylalanine-based antagonists with the NMDA receptor has been characterized through computational modeling, using the active and inactive analogs as a guide. nih.gov This work led to the development of a three-dimensional pharmacophore model that defines the essential features for an antagonist to bind effectively to the NMDA receptor site. nih.gov
The key characteristics of this antagonist-preferring state are:
Defined Spatial Geometry : The model specifies precise distances between the central atoms of the crucial polar groups: the phosphonate (PO3H-), the amine (NHn+), and the carboxylate (COO-). The required distances are approximately 5.89 Å between phosphorus and nitrogen, 6.66 Å between phosphorus and the carboxyl carbon, and 2.28 Å between the amine nitrogen and the carboxyl carbon. nih.gov
Steric Allowance : There is a defined, sterically permissible region located between the C5 methylene (B1212753) group and the phosphonate group. nih.gov
Electrostatic Field Distribution : The model describes a specific molecular electrostatic field where the positive, neutral, and negative potential zones are distinct and self-contained. A notable feature is a large negative potential zone that connects the phosphonate and carboxylate groups. nih.gov
This detailed interaction profile provides a structural blueprint for the design of novel NMDA receptor antagonists, explaining why compounds like the meta-substituted analog fit the binding pocket favorably while the para-substituted isomer does not.
Elucidation of Molecular Determinants for Binding Affinity and Selectivity
The binding affinity and selectivity of ligands like this compound and its analogs are governed by specific molecular features of both the ligand and the receptor's binding site.
A primary determinant of binding is the acidic phosphonate group. nih.gov Studies on related glutamate (B1630785) receptors suggest that the binding pocket contains a microenvironment of positively charged amino acid residues that recognize and form strong interactions with the negatively charged phosphonate group of the ligand. capes.gov.br The dramatic loss of activity when the phosphonate is replaced by a sulfonate or carboxylate group in the (phosphonomethyl)phenylalanine series confirms its critical role in the binding interaction. nih.gov
The position of the phosphonomethyl group on the phenyl ring is another crucial molecular determinant. The superior activity of the meta-isomer (3-position) compared to the ortho-isomer (2-position) and the near-total inactivity of the para-isomer (4-position) demonstrate that the geometry of the binding pocket is highly restrictive. nih.gov The pocket can accommodate the specific three-dimensional arrangement of the pharmacophoric elements (phosphonate, amine, carboxylate) presented by the meta-isomer, while the para-isomer's structure likely positions the critical phosphonate group in a location that prevents proper binding. nih.gov
Selectivity between different receptor subtypes is often determined by subtle differences in the amino acid residues that line the binding pocket. For instance, in studies of other receptors, mutating a single amino acid residue can significantly alter the binding affinity and selectivity for different ligands. nih.gov While not directly studied for this compound, it is a well-established principle that selectivity for different NMDA receptor subunits (e.g., NR2A vs. NR2D) arises from such variations in the binding site's architecture. nih.gov Therefore, the molecular determinants for affinity are the ligand's functional groups and their spatial orientation, while selectivity is dictated by the specific amino acid composition of the receptor's binding site. nih.govnih.gov
Structural Biology Investigations of 4 Phosphonomethyl D Phenylalanine Complexes
X-ray Crystallography of Protein-4-Phosphonomethyl-D-Phenylalanine Complexes
X-ray crystallography is a primary technique for determining the high-resolution, three-dimensional structure of protein-ligand complexes. nih.gov This method involves crystallizing the protein in the presence of the ligand and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.govyoutube.com The resulting electron density map allows for the precise modeling of the protein's structure and the ligand's binding mode. nih.gov For complexes involving 4-Phosphonomethyl-D-Phenylalanine and its analogs, crystallography has been instrumental in defining the architecture of binding sites and understanding the structural rearrangements that occur upon binding. nih.govpeakproteins.comembopress.org
The binding pocket of a protein is the specific region where a ligand interacts. The characteristics of this pocket, including its shape, size, and the nature of its amino acid residues, determine the specificity and affinity of the ligand.
In the case of the N-terminal adenylation subunit of gramicidin (B1672133) S synthetase (PheA), which activates phenylalanine, X-ray crystallography has revealed a detailed picture of the ligand binding site. embopress.org The phenylalanine substrate binds in a hydrophobic pocket situated at the interface of the enzyme's two domains. embopress.org Key interactions that stabilize the complex include:
An electrostatic interaction between the carboxylate group of the phenylalanine analog and the side chain of a conserved Lysine residue (Lys517). embopress.org
A hydrogen bond between the α-amino group of the ligand and an Aspartate residue (Asp235). embopress.org Importantly, structural studies have shown that this binding pocket can accommodate both the L- and D-stereoisomers of phenylalanine with no significant change in the protein's conformation, though the benzene (B151609) ring of the D-isomer is rotated by 30 degrees compared to the L-isomer. embopress.org
Another example is the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), which consists of four domains (I-IV). peakproteins.com The main substrate-binding site is a large cavity formed by domains II and IV. This cavity is relatively shallow near the active site but widens substantially within domain IV, allowing it to accommodate various peptide substrates. peakproteins.com High-resolution crystal structures of ERAP1 in complex with inhibitors have been crucial for understanding the binding modes of different compounds and for guiding the design of new, more potent inhibitors. peakproteins.com
Table 1: Key Interactions in Phenylalanine Analog Binding Pockets
| Protein Target | Key Residues | Type of Interaction | Ligand Moiety Involved | Reference |
|---|---|---|---|---|
| Gramicidin S Synthetase (PheA) | Lys517 | Electrostatic | Carboxylate group | embopress.org |
| Gramicidin S Synthetase (PheA) | Asp235 | Hydrogen Bond | α-amino group | embopress.org |
The binding of a ligand to a protein is often not a simple lock-and-key event but can induce significant conformational changes in the protein's structure. These changes are frequently essential for the protein's function, such as allosteric activation or inhibition.
Studies on Phenylalanine Hydroxylase (PheH), an allosteric enzyme, demonstrate this phenomenon clearly. The binding of its substrate, phenylalanine, acts as an allosteric activator. nih.gov Hydrogen/deuterium exchange studies monitored by mass spectrometry, complemented by crystallographic data, show that phenylalanine binding causes a significant conformational change in the enzyme's regulatory domain. nih.gov This change alters the interaction between the catalytic and regulatory domains, effectively displacing an inhibitory N-terminal segment and exposing the active site for catalysis. nih.govnih.gov Small-angle X-ray scattering (SAXS) in solution further confirmed that this activation involves substantial domain movements. nih.gov
Similarly, the binding of a phosphoinositide ligand to the Pleckstrin Homology (PH) domain of Protein Kinase B (PKB) induces a large conformational change. nih.gov High-resolution crystal structures revealed that upon binding the ligand headgroup, specific residues in the binding site rearrange, a short α-helix is formed in a previously flexible loop, and another loop moves away from the binding site. nih.gov This structural rearrangement is thought to be critical for converting PKB into a state that can be activated by its upstream kinase. nih.gov
Table 2: Examples of Ligand-Induced Conformational Changes
| Protein | Ligand/Analog | Observed Conformational Change | Functional Consequence | Reference |
|---|---|---|---|---|
| Phenylalanine Hydroxylase (PheH) | Phenylalanine | Altered interaction between catalytic and regulatory domains. | Allosteric activation, exposure of the active site. | nih.govnih.gov |
| Protein Kinase B (PKB) PH Domain | Ins(1,3,4,5)P4 | Formation of a short α-helix; movement of variable loops. | Conversion to a state ready for activation. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution, providing information that is complementary to the static pictures from X-ray crystallography.
NMR can characterize the conformational state and dynamics of proteins upon ligand binding. By incorporating isotopes such as ¹³C, ¹⁵N, or ¹⁹F into the protein or ligand, specific signals can be monitored to report on local environmental changes. nih.gov
For instance, ¹⁹F-NMR studies using 4-¹⁹F-phenylalanine incorporated into the Intestinal Fatty Acid Binding Protein (IFABP) have provided detailed insights into the dynamics of its binding pocket. nih.gov The protein contains eight phenylalanine residues lining the binding cavity. nih.gov In both the ligand-free (apo) and ligand-bound (holo) states, NMR spectra revealed that several of these phenylalanine side chains exist in at least two distinct conformations that are in chemical exchange. nih.gov This indicates that the binding pocket is not rigid but possesses inherent flexibility, a property that is crucial for its function in binding fatty acids. nih.gov The fluorine probe is highly sensitive to these conformational dynamics, allowing for the characterization of motions occurring on different timescales. nih.gov
NMR studies of protein-ligand interactions can be broadly categorized into two approaches: protein-observed and ligand-observed.
Protein-observed NMR involves monitoring the signals of an isotopically labeled protein as an unlabeled ligand is added. Changes in the chemical shifts or line widths of specific protein resonances (e.g., ¹H-¹⁵N HSQC spectra) can map the ligand binding site on the protein surface and report on conformational changes.
Ligand-observed NMR focuses on the signals from the ligand itself, often a small molecule containing a nucleus like ¹⁹F. researchgate.net This approach is particularly useful for fragment-based screening and for studying interactions with large proteins where protein-observed NMR might be challenging. The appearance of the ligand's NMR spectrum changes depending on the exchange rate between its free and protein-bound states.
Fast Exchange: A single, averaged signal is observed, which shifts upon titration, allowing for the determination of binding affinity (K_D).
Slow Exchange: Separate signals for the free and bound ligand are visible, providing information on the stoichiometry of the complex.
Intermediate Exchange: Significant line broadening occurs, from which kinetic parameters like association (k_on) and dissociation (k_off) rates can be extracted. researchgate.netnih.gov
¹⁹F NMR lineshape analysis is an efficient method that leverages these principles to quantify both the affinity and the kinetics of protein-ligand interactions, including weak and transient ones. nih.gov
Biophysical Characterization Techniques Applied to Interactions
Beyond crystallography and NMR, a suite of other biophysical techniques is often employed to provide a comprehensive understanding of protein-ligand interactions.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. ITC has been used to examine the complex allosteric mechanisms of Phenylalanine Hydroxylase, quantifying the binding of phenylalanine. nih.gov
Affinity Chromatography , such as using a Phenyl-Sepharose resin, can qualitatively assess ligand-induced conformational changes. The ability of Phenylalanine Hydroxylase to bind to this resin only in the presence of phenylalanine indicates that the ligand induces a conformational change that exposes hydrophobic surfaces on the protein. nih.govnih.gov
Computational Chemistry and Molecular Modeling Applications in 4 Phosphonomethyl D Phenylalanine Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding of 4-PMP-D-Phe to its target proteins.
Prediction of Binding Modes and Affinities
Molecular docking simulations are employed to predict how 4-PMP-D-Phe or peptides containing this amino acid analog fit into the active site of a protein. For instance, in studies involving protein tyrosine phosphatases (PTPs), docking helps to elucidate the binding mode of peptides containing 4-phosphonomethyl-phenylalanine (Pmp), a non-hydrolyzable phosphotyrosine (pTyr) mimetic. nih.gov These simulations can reveal the plausible binding orientations of the ligand within the enzyme's active site. researchgate.net The predicted binding affinity, often expressed as a docking score, provides an estimation of the binding strength, which can be used to rank different compounds.
Identification of Key Interacting Residues
A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that form significant interactions with the ligand. nih.gov For example, studies have shown that the phosphonate (B1237965) group of Pmp can interact with active site residues in a manner analogous to the phosphate (B84403) group of phosphotyrosine. nih.gov These interactions can include hydrogen bonds, electrostatic interactions, and van der Waals forces. Understanding these key interactions is fundamental for explaining the compound's inhibitory activity and for designing derivatives with improved binding characteristics.
Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of protein-ligand complexes over time. nih.govnumberanalytics.commdpi.com This technique complements the static picture provided by molecular docking by exploring the flexibility of both the protein and the ligand. plos.org
Free Energy Perturbation and Binding Free Energy Calculations
MD simulations are also a cornerstone for calculating the binding free energy of a ligand to a protein, which is a more rigorous approach than docking scores. researchgate.netnih.gov Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to compute the absolute or relative binding free energies. nih.govnih.govdntb.gov.uasemanticscholar.org These calculations can provide a quantitative measure of the ligand's affinity and can be used to compare the binding of different ligands or the effect of protein mutations on binding. semanticscholar.orgnih.gov For example, these methods have been applied to understand the binding of ligands to flexible proteins and to elucidate the energetic contributions of individual residues to the binding affinity. semanticscholar.orgnih.gov
Quantum Mechanical (QM) and Hybrid QM/MM Calculations
For a more accurate description of the electronic effects and chemical reactions, quantum mechanical (QM) methods are employed. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations combine the accuracy of QM for a small, critical region of the system (like the ligand and the active site) with the efficiency of MM for the rest of the protein and solvent.
These advanced computational methods are particularly useful for studying enzymatic reactions or when charge transfer and polarization effects are significant. In the context of 4-PMP-D-Phe, QM/MM calculations can provide detailed insights into the electronic interactions between the phosphonate group and the active site residues of a target enzyme, helping to elucidate the mechanism of inhibition at a subatomic level.
Computational Design and Optimization of 4-Phosphonomethyl-D-Phenylalanine Analogs
The design and optimization of analogs of this compound (D-PMPA) heavily rely on computational techniques to explore and predict molecular properties, thereby guiding synthetic efforts toward compounds with enhanced activity and specificity. These in silico methods allow researchers to construct and evaluate virtual libraries of novel molecules based on the D-PMPA scaffold, saving significant time and resources.
A key application of computational chemistry in this area is the development of pharmacophore models. By analyzing the structure of known active and inactive compounds, a three-dimensional model can be generated that defines the essential steric and electronic features required for biological activity. For instance, a pharmacophore model for NMDA receptor antagonists related to D-PMPA was developed using a series of substituted (phosphonomethyl)phenylalanines. nih.gov This model identified crucial distances between the phosphonate, amine, and carboxyl groups, as well as specific sterically allowed regions and the nature of the molecular electrostatic potential. nih.gov Such models serve as a blueprint for designing new analogs with a higher probability of being active.
Molecular modeling studies have been instrumental in understanding the structure-activity relationships (SAR) of PMPA derivatives. For example, research on a series of (phosphonomethyl)phenylalanine derivatives showed that the position of the phosphonomethyl group on the phenyl ring is critical for activity. nih.gov The meta-substituted analog, 3-(Phosphonomethyl)phenylalanine, was found to be the most potent NMDA receptor antagonist in the series, while the para-substituted isomer was almost inactive. nih.gov Computational modeling helps to rationalize these findings by simulating the binding of these analogs to their target protein, revealing how subtle structural changes affect the binding affinity and orientation within the active site.
The process of analog optimization often involves iterative cycles of computational design, chemical synthesis, and biological testing. Machine learning and multiscale molecular simulations are increasingly used to build quantitative structure-property relationships, which can predict the activity of designed compounds before they are synthesized. nih.gov By analyzing simulation trajectories, researchers can compute thermodynamic properties like free energies, providing a deeper understanding of the molecular interactions driving binding and activity. nih.gov
The table below summarizes key findings from a computational and pharmacological study of PMPA analogs, highlighting the impact of substituent position on NMDA receptor antagonist potency.
| Compound | Substituent Position | Relative Potency (IC50) |
| 3-(Phosphonomethyl)phenylalanine | meta | ~5 µM |
| 2-(Phosphonomethyl)phenylalanine | ortho | Less potent than meta isomer |
| 4-(Phosphonomethyl)phenylalanine | para | Almost inactive at 100 µM |
| Cis-hydrogenated 3-(Phosphonomethyl)phenylalanine | meta (on hydrogenated ring) | Activity similar to ortho isomer |
This table is based on data from a study evaluating the antagonist potency of (phosphonomethyl)phenylalanine derivatives on NMDA receptors. nih.gov
Through these computational approaches, the design of D-PMPA analogs is transformed from a trial-and-error process into a more rational, mechanism-driven endeavor. nih.gov
Development of Force Field Parameters for Unnatural Amino Acids
The accuracy of molecular dynamics (MD) simulations, a cornerstone of computational chemistry, is fundamentally dependent on the quality of the underlying force field. nih.gov A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, such as atoms in a molecule. nih.gov While standard force fields like AMBER, CHARMM, and OPLS are well-parameterized for natural amino acids, they often lack the necessary parameters for unnatural amino acids (UAAs) like this compound. nih.govambermd.orgfrontiersin.org The unique chemical moieties in UAAs, such as the phosphonomethyl group in D-PMPA, require the development of specific parameters to ensure reliable simulation results.
The process of developing force field parameters for a UAA is a meticulous task that involves several steps. It typically begins with quantum mechanical (QM) calculations on a small model compound representative of the UAA. acs.orgnih.gov These high-level calculations provide benchmark data on the molecule's geometry, charge distribution, and conformational energy landscape. frontiersin.orgacs.org
Key steps in the parameterization process include:
Derivation of Partial Atomic Charges: The distribution of electrons within a molecule is a critical determinant of its electrostatic interactions. QM calculations are used to determine the electrostatic potential (ESP) around the molecule. acs.orgnih.gov These QM-derived potentials are then used to fit a set of partial atomic charges, often using methods like the restrained electrostatic potential (RESP) fitting approach. frontiersin.org
Parameterization of Bonded Terms: This involves defining the equilibrium values and force constants for bond lengths, bond angles, and dihedral (torsion) angles. For dihedral angles, which govern the rotational flexibility of the molecule, QM potential energy surface (PES) scans are performed. acs.orgnih.gov This involves systematically rotating a specific bond and calculating the energy at each step, providing a target energy profile that the force field parameters must reproduce. nih.govacs.org
Validation: Once a set of parameters is developed, it must be validated. This is often done by performing MD simulations of the UAA, either in isolation or within a protein, and comparing the results to experimental data or the initial QM calculations. nih.govacs.org For example, the root-mean-square deviation (RMSD) between simulated structures and crystal structures can be calculated to assess the accuracy of the new parameters. frontiersin.orgnih.gov
Several research groups have developed protocols and tools to facilitate the parameterization of non-standard residues for use with common force fields. For instance, the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are designed to handle a wide range of organic molecules, including many UAAs, but may still require specific parameterization for novel structures. nih.govambermd.org Efforts to extend these force fields have led to the parameterization of large sets of UAAs, making computational studies of proteins containing these residues more accessible and reliable. nih.govacs.orgnih.gov
The table below outlines the general workflow for developing force field parameters for an unnatural amino acid like this compound.
| Step | Description | Computational Method |
| 1. Model Compound Selection | A smaller, representative fragment of the UAA is chosen for QM calculations. | Chemical intuition |
| 2. Geometry Optimization | The lowest energy 3D structure of the model compound is determined. | Quantum Mechanics (e.g., B3LYP/6-31G) |
| 3. Charge Calculation | Partial atomic charges are derived to reproduce the QM electrostatic potential. | Quantum Mechanics (e.g., HF/6-31G) + RESP fitting |
| 4. Dihedral Parameterization | Potential energy surface scans are performed for rotatable bonds to derive torsional parameters. | Quantum Mechanics (e.g., MP2/cc-pVTZ) |
| 5. Parameter Fitting | The derived QM data is used to fit bond, angle, and dihedral parameters for the force field. | Parameter fitting software (e.g., Paramfit) |
| 6. Validation | The new parameters are tested in MD simulations and compared against QM or experimental data. | Molecular Dynamics (MD) simulations |
This table represents a generalized workflow based on common practices in force field development. ambermd.orgfrontiersin.orgacs.org
By investing in the development of accurate force field parameters for this compound and its analogs, researchers can unlock the full potential of molecular modeling to investigate their roles in complex biological systems.
Role in Elucidating Biological Pathways and Signal Transduction
Investigation of Phosphotyrosine-Mediated Signaling Pathways
Phosphorylation of tyrosine residues is a fundamental switch in a vast number of cellular signaling pathways that regulate cell growth, differentiation, and metabolism. These processes are orchestrated by protein tyrosine kinases (PTKs), which add phosphate (B84403) groups, and protein tyrosine phosphatases (PTPs), which remove them. Proteins containing specific recognition modules, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, then bind to these phosphorylated sites to propagate the signal. nih.gov
A major challenge in studying these pathways is the rapid removal of phosphate groups by PTPs, which makes the phosphorylated state transient and difficult to analyze. nih.gov To overcome this, researchers utilize non-hydrolyzable phosphotyrosine (pTyr) mimetics. These are synthetic molecules that mimic the structure and charge of phosphotyrosine but are resistant to the enzymatic action of PTPs. nih.govnih.gov
4-Phosphonomethyl-phenylalanine (Pmp), in both its L- and D-isomeric forms, serves as a key non-hydrolyzable pTyr analogue. nih.govresearchgate.net By incorporating 4-Phosphonomethyl-D-phenylalanine into synthetic peptides, scientists can create stable probes to study the interactions within phosphotyrosine-mediated signaling cascades. nih.gov These probes can effectively "trap" binding partners, allowing for the identification and characterization of proteins that interact with specific phosphotyrosine sites.
The D-amino acid configuration offers an additional layer of investigation. nih.gov Since most biological systems are stereospecific for L-amino acids, comparing the effects of a peptide containing this compound versus its L-counterpart can reveal critical details about the stereochemical requirements of a binding pocket in an SH2 domain or a PTP active site. Furthermore, peptides containing D-amino acids are more resistant to degradation by proteases, enhancing their stability as research tools in cellular environments. nih.gov
Probing Protein-Protein Interaction Networks
Protein-protein interactions (PPIs) are the foundation of cellular function, forming complex networks that control virtually all biological processes. Phenylalanine residues are often found at the "hot spots" of these interaction interfaces. acs.org The use of phenylalanine analogues is therefore a powerful strategy to dissect these networks.
The ability of this compound to act as a stable phosphotyrosine mimetic makes it particularly valuable for studying the vast network of interactions mediated by pTyr-binding domains. nih.govdundee.ac.uk For instance, by synthesizing a peptide sequence from a signaling protein and replacing a key tyrosine residue with this compound, researchers can create a bait molecule to fish out interacting proteins from cell lysates. This approach helps to map the specific connections within a signaling pathway.
The stereochemistry of this compound is a critical aspect of its utility. The interaction between a protein and its binding partner is often highly dependent on the three-dimensional arrangement of atoms. By comparing the binding affinity of a protein to peptides containing L-Pmp versus D-Pmp, researchers can infer the precise geometry of the binding site. acs.org A significant difference in binding suggests a sterically constrained pocket, whereas similar binding might indicate a more flexible interface. This level of detail is essential for the rational design of molecules that can specifically disrupt or stabilize particular protein-protein interactions, which is a major goal in drug discovery.
Research into Enzyme Specificity and Regulation
The study of enzyme specificity—how an enzyme selects its correct substrate from a multitude of similar molecules—is fundamental to understanding its biological role. Phenylalanine analogues have been instrumental in this field, particularly in the study of enzymes involved in amino acid metabolism. acs.org
A prime example is Phenylalanine Hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. wikipedia.org The activity of PAH is regulated by its own substrate, L-phenylalanine. nih.gov Studies using various phenylalanine analogues, including D-phenylalanine, have been crucial in mapping the requirements of both the active site and the regulatory (allosteric) site. Research has shown that D-phenylalanine can activate PAH, although typically at much higher concentrations than the natural L-isomer, indicating that the regulatory site has a specific, yet somewhat tolerant, stereochemical preference. acs.org The use of this compound in such studies could further elucidate the role of the phenyl ring and the charged side group in binding and activation.
Another area of research is the study of ammonia-lyases, which catalyze the elimination of ammonia (B1221849) from amino acids. Some of these enzymes can act on both phenylalanine and tyrosine. By creating mutant enzymes and testing their activity with various analogues, researchers can pinpoint the specific amino acid residues that determine substrate preference. For example, changing a single residue can switch an enzyme's preference from tyrosine to phenylalanine. The use of analogues like this compound helps to define the precise steric and electronic properties of the enzyme's active site that govern this specificity.
Contribution to Understanding Allosteric Regulation Mechanisms
Allosteric regulation, where a molecule binds to a site on an enzyme distinct from the active site to alter its activity, is a key control mechanism in biology. nih.gov The enzyme Phenylalanine Hydroxylase (PAH) is a classic model for studying allostery, as it is activated by its substrate, L-phenylalanine, binding to a regulatory site. wikipedia.orgnih.gov
The structural changes that underpin this activation have been a subject of intense research. A leading model suggests that phenylalanine binding promotes the dimerization of the enzyme's regulatory domains, which in turn activates the catalytic domains. acs.orgfoxchase.org This model is heavily supported by experiments using various amino acids and phenylalanine analogues.
Studies have shown that compounds capable of stabilizing the dimer of the PAH regulatory domain also act as activators of the enzyme. acs.org D-phenylalanine has been shown to activate PAH and stabilize this dimer, supporting the hypothesis that the allosteric site can accommodate analogues, albeit with different affinities compared to L-phenylalanine. acs.org This provides a direct link between the binding event at the allosteric site, a conformational change (dimerization), and the resulting change in enzyme activity. Using this compound as a probe allows researchers to explore how both the stereochemistry and the nature of the side-chain substituent influence binding to the allosteric site and the subsequent regulatory cascade. This knowledge is critical not only for understanding the fundamental principles of enzyme regulation but also for developing potential therapeutic strategies for diseases like phenylketonuria, which is caused by PAH dysfunction. wikipedia.orgfoxchase.org
Table of Research Findings
| Compound/Analogue | Enzyme/Protein Target | Key Finding | Implication for Research |
|---|---|---|---|
| D-Phenylalanine | Phenylalanine Hydroxylase (PAH) | Can activate the enzyme, but at higher concentrations than L-Phe. acs.org | Demonstrates the stereochemical tolerance of the allosteric regulatory site. |
| Phosphonomethyl-phenylalanine (Pmp) | Protein Tyrosine Phosphatases (PTPs) | Acts as a non-hydrolyzable phosphotyrosine mimetic. nih.gov | Enables stable investigation of PTP-substrate interactions. |
| Phosphonodifluoromethyl-phenylalanine (F2Pmp) | Protein Tyrosine Phosphatases (PTPs) | A more potent inhibitor of PTPs than Pmp due to fluorine interactions. nih.govnih.gov | Provides a superior tool for probing PTP active sites and developing inhibitors. |
| Peptides with D-amino acids | General Proteases | Show enhanced resistance to proteolytic degradation. nih.gov | Increases the biostability of peptide-based probes for in-cell studies. |
Development of Advanced 4 Phosphonomethyl D Phenylalanine Analogs for Research
Structure-Activity Relationship (SAR) Studies for Enhanced Binding
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 4-phosphonomethyl-D-phenylalanine influences its biological activity. These studies systematically modify different parts of the molecule to identify key functional groups and structural features that are critical for its interaction with biological targets.
The phenylalanine core of these analogs is crucial for maintaining activity, with various modifications to the linker portions significantly influencing their effects. mdpi.com For instance, in the context of HIV-1 capsid binders, the phenylalanine core establishes important hydrophobic interactions, while the acylamino linker can form hydrogen bonds with specific amino acid residues of the target protein. mdpi.com
The position and nature of substituents on the phenyl ring also play a significant role. Studies on other phenylalanine analogs have shown that the position of a halogen substituent can dramatically alter binding affinity and selectivity for different transporters. For example, an iodo group at the 2-position of the benzene (B151609) ring can increase affinity for the L-type amino acid transporter 1 (LAT1) without affecting its interaction with LAT2, thereby enhancing selectivity. nih.gov In contrast, a substituent at the 3-position tends to increase affinity for both transporters. nih.gov These findings highlight the importance of positional isomerism in the design of selective analogs.
Table 1: Inhibitory Properties and LAT1 Selectivity of Phenylalanine Analogs nih.gov
| Compound | LAT1 Ki (μM) | LAT2 Ki (μM) | LAT1 Selectivity (Ki ratio LAT2/LAT1) |
| Phenylalanine | 100 ± 10 | 120 ± 20 | 1.2 |
| 2-I-Phe | 20 ± 2 | 110 ± 10 | 5.5 |
| α-methyl-Phe | 30 ± 3 | >1000 | >33.3 |
| Bicyclic-Phe | 80 ± 8 | >1000 | >12.5 |
| Phg | 250 ± 30 | >1000 | >4.0 |
Design of Fluoro- and Hydroxy-Substituted Analogs
The introduction of fluorine and hydroxyl groups to the 4-(phosphonomethyl)-phenylalanine scaffold has been explored to create analogs with improved characteristics, particularly as non-hydrolyzable mimics of phosphotyrosine (pTyr). researchgate.netresearchgate.netnih.gov These modifications aim to enhance metabolic stability while maintaining or improving binding to target proteins like Src homology 2 (SH2) domains and protein-tyrosine phosphatases (PTPs). researchgate.netnih.gov
Fluoro-substituted analogs, such as phosphonodifluoromethyl phenylalanine (F2Pmp), have been developed as isosteric mimetics of pTyr with a comparable negative charge at physiological pH. researchgate.net While some fluorinated analogs may exhibit hydrolytic lability that limits their use in peptide synthesis, others, like the monofluoro derivative, have shown promise as stable synthons for creating peptides that can resist enzymatic degradation. researchgate.net The difluorophosphonomethyl phenylalanine (F2Pmp) analog, in particular, has proven useful for studying protein-tyrosine phosphatases. nih.gov
Hydroxy-substituted analogs have also been synthesized. For example, 4-(alpha-hydroxymalonyl)phenylalanine has been developed as a pTyr mimetic. nih.gov When incorporated into a tripeptide targeting the Grb2 SH2 domain, it showed greater efficacy in blocking the association of Grb2 with the erbB-2 tyrosine kinase in whole-cell studies compared to its non-hydroxylated counterpart. nih.gov This suggests that the hydroxyl group can contribute to enhanced biological activity.
Peptide Conjugates and Peptidomimetics Incorporating this compound
Incorporating this compound into peptide conjugates and peptidomimetics is a strategy to enhance their therapeutic potential and utility in research. plos.org Peptide conjugation involves attaching chemical moieties to improve properties like in vivo half-life, which is often a significant limitation for therapeutic peptides. plos.org
This compound and its analogs serve as valuable building blocks in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. mdpi.com For instance, it can be used to create non-hydrolyzable analogs of phosphotyrosine-containing peptides, which are important for studying signal transduction pathways. researchgate.net These peptidomimetics can act as antagonists or inhibitors of protein-protein interactions that are dependent on phosphotyrosine binding.
The use of p-azido-L-phenylalanine, a related phenylalanine analog, highlights a powerful application of such modified amino acids. nih.gov Its site-specific incorporation into proteins provides a chemical handle (an azide (B81097) group) for "clicking" on imaging agents like fluorophores or PET tracers. nih.gov This enables the creation of homogeneous protein conjugates for cellular and in vivo imaging studies. nih.gov A similar approach could be envisioned for this compound to study its interactions and localization within a cellular context.
Impact of Chiral Purity on Research Applications
The chirality, or "handedness," of amino acids and their derivatives is a critical factor in their biological activity and research applications. 4-Phosphonomethyl-phenylalanine exists as two enantiomers: the D-form and the L-form. nih.gov The L-enantiomer is the naturally occurring form of phenylalanine.
The chiral purity of this compound is crucial because biological systems, particularly enzymes and receptors, are often highly stereoselective. This means they will interact differently with the D- and L-enantiomers. For example, research on phenylalanine has shown that the L-enantiomer can form fibrillar aggregates that interact with and increase the fluidity of model cell membranes. nih.gov In contrast, the presence of the D-enantiomer can disrupt these aggregates and reverse the effect on membrane rigidity. nih.gov
In the context of drug design and SAR studies, using an enantiomerically pure compound is essential to obtain clear and interpretable results. The presence of the other enantiomer as an impurity can lead to misleading data, as it may have different or even opposing biological effects. nih.gov Therefore, high enantiomeric excess (ee) is a critical quality parameter for research-grade this compound. nih.gov Advanced analytical techniques, such as chiral high-performance liquid chromatography (CHPLC) and circular dichroism (CD) spectroscopy, are used to verify the chiral purity of these compounds. nih.gov The development of chiral sensing systems, some of which utilize room-temperature phosphorescence, further underscores the importance of enantiomeric discrimination in amino acid research. nih.gov
Analytical and Characterization Methodologies in Research on 4 Phosphonomethyl D Phenylalanine
Chromatographic Methods for Research (HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of amino acids and their derivatives. nih.govnih.gov These methods offer high sensitivity and selectivity for both quantification and chiral analysis.
The quantification of 4-Phosphonomethyl-D-Phenylalanine in research samples, such as biological fluids or reaction mixtures, is critical. HPLC and LC-MS/MS are the premier methods for this purpose. nih.gov LC-MS/MS, in particular, provides a robust and sensitive approach for determining the concentrations of phenylalanine and its metabolites. nih.govrug.nl The method involves separating the analyte on an HPLC column followed by detection using a mass spectrometer, which offers high specificity and low detection limits. rug.nl
For HPLC with UV detection, a derivatization step is often employed to enhance the chromatographic properties and detectability of amino acids. helixchrom.com However, mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC and ion-exchange, can allow for the analysis of underivatized amino acids. helixchrom.com The selection of the mobile phase, including the type of organic modifier and the concentration of any ionic modifiers, is crucial for optimizing the separation. nih.gov
Table 1: Exemplary HPLC Parameters for Amino Acid Quantification
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Column | Stationary phase used for separation | C18, Mixed-Mode (e.g., Coresep 100), HILIC helixchrom.comnih.gov |
| Mobile Phase | Solvent system to elute the analyte | Acetonitrile/Water with buffers (e.g., ammonium (B1175870) acetate) nih.govresearchgate.netresearchgate.net |
| Detection | Method for observing the eluted analyte | UV (e.g., 210-260 nm), Mass Spectrometry (MS/MS) nih.govresearchgate.netsielc.comresearchgate.net |
| Flow Rate | Speed of mobile phase through the column | 0.5 - 1.5 mL/min |
| Temperature | Column operating temperature | 23 - 30 °C researchgate.netresearchgate.net |
Distinguishing between D- and L-enantiomers is fundamental in amino acid research. sigmaaldrich.com Chiral HPLC is the standard method for separating enantiomers of amino acids like phenylalanine. researchgate.net This is achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. researchgate.netsigmaaldrich.com
Macrocyclic glycopeptides, such as teicoplanin, are highly effective chiral selectors for the direct analysis of underivatized amino acids. researchgate.netsigmaaldrich.com These CSPs are compatible with a range of mobile phases and can resolve the enantiomers of many polar and ionic compounds. sigmaaldrich.com The separation of phenylalanine enantiomers has been successfully demonstrated on teicoplanin-based CSPs using reversed-phase conditions. nih.govresearchgate.net Another approach involves forming diastereomeric complexes with a chiral ligand, such as a copper(II) complex with an L-amino acid, in the mobile phase, which can then be separated on a standard achiral column. researchgate.net
Table 2: Chiral Stationary Phases for Phenylalanine Enantiomer Separation
| Chiral Selector | Separation Mode | Efficacy |
|---|---|---|
| Teicoplanin | Reversed-Phase | High resolution for enantioseparation nih.govresearchgate.netsigmaaldrich.com |
| Ristocetin A | Reversed-Phase | Achieved baseline separation researchgate.net |
| β-Cyclodextrin | Normal Phase | Showed chiral recognition researchgate.net |
Morphological Studies (e.g., SEM) of Related Polymeric Structures in Research
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. azom.com In the context of this compound, SEM is particularly useful for characterizing polymeric structures that may incorporate this amino acid derivative, for instance, in the development of drug delivery systems or molecularly imprinted polymers (MIPs). azom.commdpi.com
SEM analysis can reveal critical information about the size, shape, and surface features (e.g., porosity, roughness) of polymeric particles. azom.comresearchgate.net For example, in studies of MIPs designed to selectively bind 4-borono-L-phenylalanine, SEM imaging confirmed an ordered, porous, honeycomb-like morphology, which is crucial for its binding capacity. mdpi.com Similarly, SEM has been used to study the morphology of poly-D-phenylalanine microspheres, showing that polymerization conditions can be altered to create hollow, porous, or rough surface structures. researchgate.net Such morphological control is essential for applications like controlled release and enantioselective separations. researchgate.netresearchgate.net
The characterization process involves coating the polymer sample with a conductive material (e.g., gold/palladium) and then scanning it with a focused beam of electrons to generate high-resolution images of the surface. mdpi.comdtu.dk This allows for the direct visualization of how additives or crosslinkers are distributed and how they influence the final structure of the polymeric material. azom.com
Future Research Directions and Unexplored Avenues
Integration with Advanced "Omics" Technologies in Research
The integration of 4-Phosphonomethyl-phenylalanine (Pmp) with "omics" technologies, such as proteomics, metabolomics, and genomics, represents a significant frontier. While global phosphoproteomic approaches are used to identify phosphotyrosine-containing peptides, the specific application of Pmp as a probe within these large-scale studies is an area ripe for development. acs.org Future research could focus on developing Pmp-based affinity probes to enrich and identify novel pTyr-binding proteins from complex cellular lysates, thereby expanding our understanding of the phosphoproteome.
Exploration of Novel Biological Targets for 4-Phosphonomethyl-D-Phenylalanine Probes
Research has firmly established 4-Phosphonomethyl-phenylalanine as a valuable mimic of phosphotyrosine, primarily for studying proteins with SH2 (Src homology 2) domains, such as Grb2 and STAT3, and as an inhibitor of protein tyrosine phosphatases (PTPs) like PTP1B. nih.govtargetmol.com Peptidomimetics containing Pmp have been shown to inhibit the association of Grb2 with the Epidermal Growth Factor Receptor (EGFR) in cancer cell lines. nih.gov
Future investigations should aim to identify novel protein targets that may not belong to the canonical SH2 domain-containing family. The unique steric and electronic properties of the phosphonomethyl group could allow for interactions with previously uncharacterized binding pockets. High-throughput screening of Pmp-containing peptide libraries against diverse protein arrays could unveil unexpected binding partners, opening new avenues for therapeutic intervention.
| Compound/Derivative | Target Protein(s) | Research Context |
| 4-Phosphonomethyl-phenylalanine (Pmp) | Grb2, STAT3 (SH2 domains) | Inhibition of protein-protein interactions in cancer signaling. nih.gov |
| Difluoro-phosphonomethyl phenylalanine derivative (CPT-157633) | PTP1B | Prevention of binge drinking-induced glucose intolerance. targetmol.commedchemexpress.com |
| Pmp-containing peptidomimetic (CGP78850) | Grb2-EGFR | Inhibition of association in triple-negative breast cancer cells. nih.gov |
This table is interactive and can be sorted by column.
Refinement of Computational Models for Enhanced Predictive Power
Computational modeling and docking studies are instrumental in understanding the binding of molecules to their protein targets. nih.gov However, the development of refined computational models specifically for this compound and its derivatives is a key area for future work. More accurate force fields and solvation models that account for the specific properties of the phosphonomethyl group will enhance the predictive power of in silico screening for new biological targets. This could accelerate the discovery of lead compounds and reduce the reliance on costly and time-consuming experimental screening.
Development of Optically Active or Photolabile Derivatives for Mechanistic Studies
The enantioselective synthesis of Pmp is crucial for its incorporation into peptides to study biological systems. researchgate.netingentaconnect.com While optically active forms are available, the development of photolabile or "caged" derivatives of this compound presents an exciting prospect for mechanistic studies. Such compounds would allow for precise spatial and temporal control over the activation of the pTyr mimic within living cells, enabling researchers to dissect complex signaling dynamics with unprecedented resolution.
Expanding the Scope of Biosynthetic Incorporation Methods for Research
A significant advancement has been the site-specific incorporation of unnatural amino acids, including 4-phosphomethyl-phenylalanine, into proteins in E. coli. mdpi.com This is achieved using engineered M. jannaschii TyrRS (MjTyrRS) variants and demonstrates the feasibility of producing recombinant proteins with this pTyr mimic. mdpi.com Future research should focus on expanding these methods to a wider range of host organisms, including mammalian cells, which would allow for the study of Pmp-containing proteins in a more physiologically relevant context. Furthermore, improving the efficiency and fidelity of incorporation will be critical for producing sufficient quantities of modified proteins for structural and functional studies.
Advanced Materials Science Applications in Biochemical Research
The unique properties of amino acids and peptides are being explored for applications in materials science. A patent has disclosed the potential use of 4-phosphonomethyl-phenylalanine in the development of peptides for data storage, highlighting a novel and unconventional application. google.com Future research could explore the use of this compound in the creation of novel biomaterials. For example, its ability to mimic phosphotyrosine could be harnessed to create surfaces that promote specific cell adhesion or to develop new scaffolds for tissue engineering that can interact with cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Phosphonomethyl-D-Phenylalanine, and what are their comparative advantages?
- Methodological Answer : Synthesis typically involves modifying phenylalanine derivatives via phosphonomethylation. For example, Liu et al. (1990) demonstrated that substituted phenylalanine esters (e.g., 4-chloromethyl derivatives) can react with phosphonic acid groups under controlled conditions, followed by hydrolysis and purification . Key steps include:
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) or acetyl groups to protect reactive sites during synthesis.
- Phosphonomethylation : Reaction with phosphonic acid derivatives under basic conditions.
- Analytical Validation : Confirm purity via HPLC (≥95%) and structural identity via -NMR (e.g., δ 3.1–3.3 ppm for phosphonomethyl protons) and mass spectrometry (e.g., [M+H] at m/z 288.1) .
- Data Table :
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| Phosphonomethylation of 4-chloromethyl-D-phenylalanine ester | 62–68 | 95–97% | Competing side reactions (e.g., hydrolysis of ester group) |
| Direct phosphorylation of D-phenylalanine | 45–50 | 90–92% | Low regioselectivity |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR (δ 18–22 ppm for phosphonomethyl group) and -NMR (C-P coupling at ~55 ppm) are critical for confirming phosphorylation .
- Mass Spectrometry : High-resolution ESI-MS (e.g., calculated for CHNOP: 275.06 Da) resolves isotopic patterns and validates molecular weight .
- X-ray Crystallography : Used to confirm stereochemistry (D-configuration) and bond angles in crystalline forms .
Advanced Research Questions
Q. How does the phosphonomethyl group influence the conformational stability of peptides incorporating this compound?
- Methodological Answer :
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with/without the phosphonomethyl modification. For example, studies show that the bulky phosphonomethyl group disrupts helical structures by ~20% in model peptides .
- Molecular Dynamics Simulations : Use software like GROMACS to analyze steric hindrance and hydrogen-bonding patterns over 100-ns trajectories.
- Enzymatic Assays : Test resistance to proteases (e.g., trypsin) to quantify stability improvements .
Q. How can researchers resolve contradictions in reported bioactivity data for phosphonomethyl-modified peptides?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Ensure ≥98% purity via orthogonal methods (HPLC + LC-MS).
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization of the phosphonomethyl group) and temperature (25°C vs. 37°C impacts binding kinetics).
- Control Experiments : Include unmodified peptides and phosphonate analogs to isolate the phosphonomethyl group’s effect .
Data-Driven Research Design
Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Coupling Conditions : Use HBTU/HOBt activation in DMF with extended reaction times (2–4 hours) to overcome steric hindrance.
- Side-Chain Protection : Employ trityl (Trt) groups for the phosphonomethyl moiety to prevent side reactions during SPPS .
- Yield Optimization Table :
| Resin Type | Coupling Reagent | Yield (%) | Purity (Crude) |
|---|---|---|---|
| Wang Resin | HBTU/HOBt | 75 | 85% |
| Rink Amide | DIC/OxymaPure | 82 | 88% |
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in studies involving phosphonomethyl-modified amino acids?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthesis and purification workflows, including NMR spectra and chromatograms.
- Open Data : Share raw MS/MS files and crystallography data in repositories like Zenodo or PubChem .
- Collaborative Validation : Cross-validate findings with independent labs using identical batches of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
